2,3-Dimethyl-3'-morpholinomethyl benzophenone

Übersicht

Beschreibung

2,3-Dimethyl-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 . It has a molecular weight of 309.40 g/mol . This compound is used for research purposes .

Molecular Structure Analysis

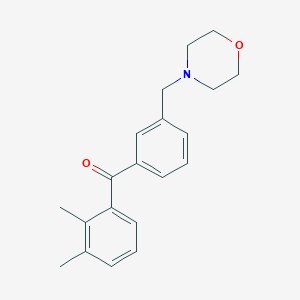

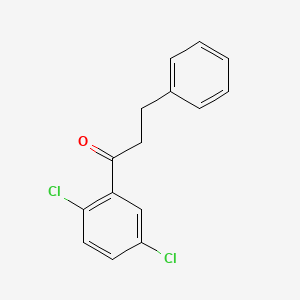

The molecular structure of 2,3-Dimethyl-3’-morpholinomethyl benzophenone consists of a benzophenone core with two methyl groups at the 2 and 3 positions, and a morpholinomethyl group at the 3’ position .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 2,3-Dimethyl-3’-morpholinomethyl benzophenone are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Photochemical Applications

The Life of Pi Star

This review discusses the extensive applications of benzophenone photochemistry across various fields, including biological chemistry, bioorganic chemistry, and material science. Benzophenone photophores, due to their unique photochemical properties, are instrumental in light-directed covalent attachment processes. These applications range from binding/contact site mapping of ligand-protein interactions, proteome profiling, bioconjugation, and surface grafting. The review highlights the practical advantages of BP photochemistry, such as low reactivity towards water, ambient light stability, and the convenience of 365 nm excitation for n-π* transitions, making it a valuable tool in research and industrial applications (Dormán et al., 2016).

Photoinitiating Activity and Polymerization

Photoinitiating Activity of Irgacure 369

A study delved into the radicals formed upon visible light irradiation of 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone (a compound with a morpholino group, similar to the query compound), examining its dual behavior as both a Type I and Type II photoinitiator. This investigation, utilizing EPR spectroscopy and spin trapping techniques, provides insights into the mechanism of action of such compounds in photopolymerization processes, shedding light on their potential applications in materials science (Alberti et al., 2008).

Biomedical and Environmental Implications

Multiphoton Excited Fabrication of Collagen Matrixes

Research demonstrates the use of a modified benzophenone dimer in the multiphoton excited (MPE) fabrication of tissue engineering scaffolds from collagen. This application illustrates the potential of benzophenone derivatives in creating bioactive and structurally specific scaffolds for medical research, highlighting the compatibility of benzophenone photochemistry with biological materials and its utility in advancing tissue engineering methodologies (Basu et al., 2005).

Safety and Hazards

This compound should be handled with care. Some general safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, keeping away from heat/sparks/open flames/hot surfaces, and not spraying on an open flame or other ignition source . It’s also recommended to handle this compound under inert gas and protect it from moisture .

Eigenschaften

IUPAC Name |

(2,3-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCKMZJERBVIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643086 | |

| Record name | (2,3-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-53-2 | |

| Record name | (2,3-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613782.png)

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1613794.png)

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613800.png)